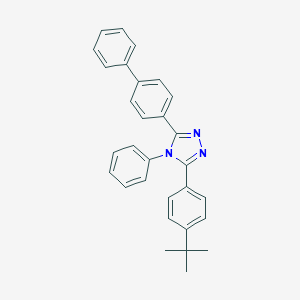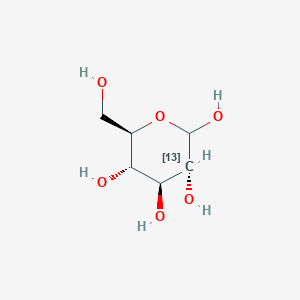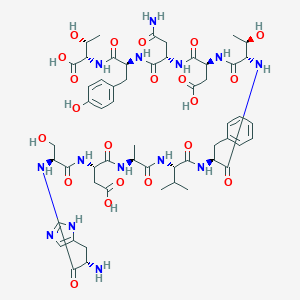
7-乙基色醇
描述
2-(7-ethyl-1H-indol-3-yl)ethanol, also known as 2-(7-ethyl-1H-indol-3-yl)ethanol, is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(7-ethyl-1H-indol-3-yl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(7-ethyl-1H-indol-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-ethyl-1H-indol-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎药的合成
7-乙基色醇是依托度酸合成的关键中间体,依托度酸是一种非甾体抗炎药 (NSAID),具有抗炎、止痛和退热特性 . 它在抑制前列腺素合成方面特别有效,这对它的治疗效果至关重要。 依托度酸用于缓解类风湿性关节炎和骨关节炎的症状 .
兽医学
在兽医应用中,7-乙基色醇衍生的依托度酸已被证明可以改善患有髋关节发育不良继发性慢性骨关节炎的犬的后肢功能 . 这突出了它作为一种治疗方法的潜力,可以提高患有关节疾病的动物的生活质量。
过程强化研究
该化合物在连续流动条件下进行了研究,以优化费歇尔吲哚合成,这是生产 7-乙基色醇的必要反应 . 尽管产率中等,但该过程因其从廉价试剂开始并在环境友好的溶剂甲醇中执行而受到重视 .
催眠特性
色醇是 7-乙基色醇所属的化学类别,可以诱导人类睡眠。 它在双硫仑治疗后在肝脏中形成,也由昏睡病中的锥虫寄生虫产生 . 这表明在睡眠障碍和寄生虫学方面有潜在的研究应用。
溶血和生化活性
7-乙基色醇及其衍生物因其溶血、生化和行为改变活性而闻名 . 这为研究血液疾病以及参与各种生理和心理过程的生化途径开辟了道路。
合成过程的优化
已经开展了研究以开发 7-乙基色醇合成的优化工艺,旨在实现高产率、高产品纯度以及适合工业生产 . 这些研究对于提高依托度酸和其他衍生物的生产效率和成本效益至关重要。
机理研究
已经进行了详细的机理研究,以了解 7-乙基色醇合成的转化过程<a aria-label
作用机制
Target of Action
7-Ethyltryptophol, also known as 7-Ethyl-3-indoleethanol or 2-(7-ethyl-1H-indol-3-yl)ethanol, is a key intermediate in the preparation of the non-steroidal anti-inflammatory drug Etodolac Given its role in the synthesis of etodolac, it can be inferred that its targets may be similar to those of etodolac, which primarily inhibits the cyclooxygenase (cox) enzymes .
Mode of Action
Etodolac works by inhibiting the COX enzymes, particularly COX-2, which are responsible for the production of prostaglandins that cause inflammation and pain .
Biochemical Pathways
The biochemical pathways affected by 7-Ethyltryptophol are likely related to its role in the synthesis of Etodolac. Etodolac acts on the arachidonic acid pathway, inhibiting the COX enzymes and thereby reducing the production of prostaglandins .
Pharmacokinetics
As a key intermediate in the synthesis of etodolac, its absorption, distribution, metabolism, and excretion (adme) properties may influence the bioavailability of the final drug product .
Result of Action
As a precursor to etodolac, its ultimate effect is likely the reduction of inflammation and pain through the inhibition of prostaglandin synthesis .
Action Environment
The action environment of 7-Ethyltryptophol can be influenced by various factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendation of being sealed in dry conditions at 2-8°C . Additionally, its efficacy could potentially be influenced by factors such as pH and the presence of other substances in the environment .
生化分析
Biochemical Properties
It is known that it is a key intermediate in the preparation of the non-steroidal anti-inflammatory drug Etodolac This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of Etodolac
Cellular Effects
As it is a key intermediate in the synthesis of Etodolac , it may influence cell function through its role in this process
Molecular Mechanism
It is known to be involved in the synthesis of Etodolac , suggesting that it may exert its effects at the molecular level through this process This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be a key intermediate in the synthesis of Etodolac , suggesting that it may interact with enzymes or cofactors involved in this process
属性
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11/h3-5,8,13-14H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSDNCAZVSQJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057741 | |
| Record name | 7-Ethyltryptophol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41340-36-7 | |
| Record name | 7-Ethyl-1H-indole-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41340-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethyltryptophol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethyltryptophol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-ethyl-1H-indol-3-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indole-3-ethanol, 7-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHYLTRYPTOPHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ4LB8KM8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic pathways for 7-Ethyltryptophol, and what are the challenges associated with them?
A1: 7-Ethyltryptophol synthesis typically involves the Fischer indole synthesis using 2-ethylphenylhydrazine and either 2,3-dihydrofuran [, , ] or 4-hydroxybutyraldehyde [] as starting materials. Challenges include the formation of various impurities, which can impact subsequent Etodolac synthesis and necessitate purification steps [, ]. Researchers are exploring continuous flow and microwave-assisted approaches for improved yield and purity [, ].
Q2: How do impurities in 7-Ethyltryptophol affect Etodolac synthesis?
A2: Impurities present in 7-Ethyltryptophol can lead to the formation of co-products during Etodolac synthesis []. These co-products complicate the purification process of Etodolac, potentially affecting yield and purity.
Q3: What analytical techniques are used to characterize and quantify 7-Ethyltryptophol and its impurities?
A3: Several methods are employed for the analysis of 7-Ethyltryptophol. High-performance liquid chromatography (HPLC) is commonly used to monitor the synthesis of Etodolac from 7-Ethyltryptophol and to assess the purity of 7-Ethyltryptophol itself [, , ]. Furthermore, LC-SPE (cryo)NMR techniques offer a powerful approach for identifying and characterizing impurities in 7-Ethyltryptophol [].
Q4: Can you describe the reaction of 7-Ethyltryptophol with methyl 3-oxopentanoate in the synthesis of Etodolac?
A4: 7-Ethyltryptophol reacts with methyl 3-oxopentanoate in an oxa-Pictet-Spengler reaction to yield the methyl ester of Etodolac [, ]. This reaction is typically acid-catalyzed and represents a crucial step in Etodolac production.
Q5: How does the purity of 7-Ethyltryptophol influence the synthesis of Etodolac?
A5: Higher purity of 7-Ethyltryptophol generally leads to a smoother and more efficient Etodolac synthesis with fewer side reactions and an easier purification process [].
Q6: What is the role of acid catalysts in the conversion of 7-Ethyltryptophol to the methyl ester of Etodolac?
A6: Acid catalysts, such as inorganic acids, facilitate the oxa-Pictet-Spengler reaction between 7-Ethyltryptophol and methyl 3-oxopentanoate [, ]. The type and concentration of the acid catalyst can influence the reaction rate and yield.
Q7: Are there alternative synthetic routes for Etodolac that do not involve 7-Ethyltryptophol?
A7: While 7-Ethyltryptophol is a widely used intermediate for Etodolac synthesis, the research papers provided do not explore alternative synthetic routes. Investigating different pathways could be a potential area for further research and development.
Q8: What are the potential advantages of continuous flow synthesis for the production of 7-Ethyltryptophol?
A8: Continuous flow synthesis offers several benefits over traditional batch processes, including enhanced reaction control, improved heat and mass transfer, and the potential for inline purification [, ]. These advantages can lead to higher yields, purity, and process efficiency for 7-Ethyltryptophol production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


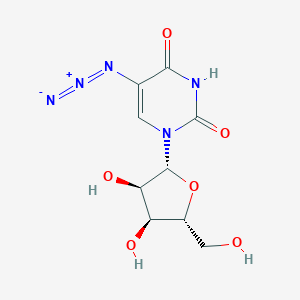
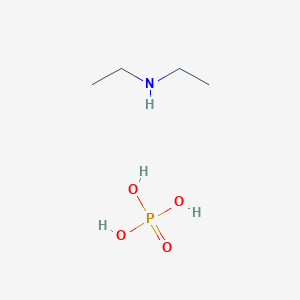

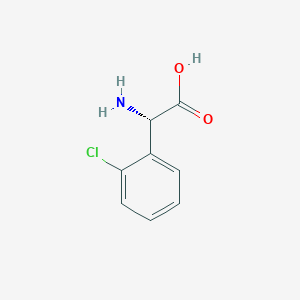


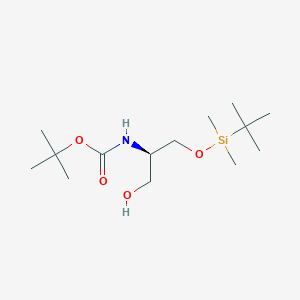
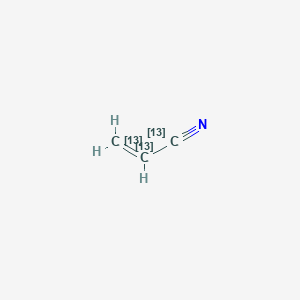
![(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid](/img/structure/B118787.png)
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B118788.png)
